[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the synthesis of the phosphine ligand, which is achieved by reacting diphenylphosphine with a suitable electrophile.
Sulfinamide Formation: The next step involves the formation of the sulfinamide moiety. This is typically achieved by reacting a sulfinyl chloride with an amine under controlled conditions.
Coupling Reaction: The final step involves coupling the phosphine ligand with the sulfinamide to form the desired compound. This step often requires the use of a coupling agent and may involve heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the phosphine ligand and sulfinamide intermediates.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity of the final product.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. Reactions are often carried out in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often require the use of a base or acid catalyst and are carried out under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs that require high enantioselectivity.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which [S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves its role as a chiral ligand. The compound coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric catalytic reactions. The molecular targets and pathways involved include:
Coordination with Metal Catalysts: The compound forms a complex with metal catalysts, such as palladium or rhodium.
Induction of Chirality: The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction.
Catalytic Cycle: The chiral complex participates in the catalytic cycle, leading to the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric synthesis.
(S)-BINOL: A chiral ligand with a similar structure and function.
®-Ph-BPE: A chiral ligand used in various catalytic reactions.
Uniqueness
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific combination of phosphine and sulfinamide moieties, which provides a distinct chiral environment. This uniqueness allows for high enantioselectivity in catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(R)-N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30NOPS/c1-25(2,3)29(27)26(4)24(21-14-8-5-9-15-21)20-28(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3/t24-,29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMOIKKJQPXFKP-FUFSCUOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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